Acetyl hexapeptide-37

Catalog No.
S12861445
CAS No.
M.F
C22H35N7O8
M. Wt
525.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetyl hexapeptide-37

Product Name

Acetyl hexapeptide-37

IUPAC Name

(2S)-1-[2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamido-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]acetyl]pyrrolidine-2-carboxamide

Molecular Formula

C22H35N7O8

Molecular Weight

525.6 g/mol

InChI

InChI=1S/C22H35N7O8/c1-12(26-21(36)16-6-4-8-29(16)22(37)14(11-30)27-13(2)31)20(35)25-9-17(32)24-10-18(33)28-7-3-5-15(28)19(23)34/h12,14-16,30H,3-11H2,1-2H3,(H2,23,34)(H,24,32)(H,25,35)(H,26,36)(H,27,31)/t12-,14-,15-,16-/m0/s1

InChI Key

WZUFKRTZHLMBTG-TUUVXOQKSA-N

Canonical SMILES

CC(C(=O)NCC(=O)NCC(=O)N1CCCC1C(=O)N)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)C

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)NCC(=O)N1CCC[C@H]1C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)C

Acetyl hexapeptide-37, also known by its trade name Diffuporine™, is a synthetic peptide that plays a significant role in cosmetic formulations, particularly for anti-aging and hydration purposes. This compound is derived from combinatorial peptide screening technology and has been shown to enhance the expression of aquaporin-3, a protein crucial for water transport in skin cells. The amino acid sequence of Acetyl hexapeptide-37 is Ac-L-Ser-L-Pro-L-Ala-Gly-Gly-L-Pro-NH₂, which allows it to interact effectively with skin cells to promote hydration and elasticity .

That link specific amino acids in a defined sequence. These reactions typically include:

  • Peptide Bond Formation: This is achieved through condensation reactions between the carboxyl group of one amino acid and the amino group of another, resulting in the release of water.
  • Acetylation: The N-terminal amine group of the peptide is acetylated to enhance stability and bioactivity.
  • Purification: After synthesis, the peptide undergoes purification processes such as high-performance liquid chromatography to ensure the removal of any undesired byproducts and to achieve high purity levels suitable for cosmetic applications .

The synthesis of Acetyl hexapeptide-37 can be performed using solid-phase peptide synthesis (SPPS) or liquid-phase methods. SPPS is often preferred due to its efficiency in producing peptides with high purity. The process typically involves:

  • Loading Amino Acids: The first amino acid is attached to a solid support.
  • Sequential Coupling: Each subsequent amino acid is added one at a time, with protecting groups removed as necessary.
  • Cleavage: Once the desired peptide chain is assembled, it is cleaved from the solid support and purified .

Acetyl hexapeptide-37 is primarily used in cosmetic formulations aimed at anti-aging and skin hydration. Its applications include:

  • Moisturizers: Enhancing skin hydration by improving water retention.
  • Anti-aging Creams: Reducing the appearance of fine lines and wrinkles through increased collagen production.
  • Skin Repair Products: Supporting skin barrier function and promoting cell regeneration after environmental stressors .

Studies on Acetyl hexapeptide-37 have demonstrated its ability to interact positively with various skin cell types:

  • Keratinocytes: Enhances cell viability and proliferation, contributing to improved skin barrier function.
  • Fibroblasts: Stimulates collagen production, which is crucial for maintaining skin structure and elasticity.
  • Aquaporin Expression: Significantly increases aquaporin-3 levels, facilitating better moisture management within the skin .

Acetyl hexapeptide-37 shares similarities with other peptides used in cosmetics but has unique properties that distinguish it:

Compound NameUnique Features
Acetyl hexapeptide-8Known as Argireline; inhibits muscle contractions related to wrinkles.
Acetyl tetrapeptide-5Focuses on reducing inflammation and enhancing skin elasticity.
Acetyl heptapeptide-9Known for its moisturizing properties but less focused on collagen stimulation.
Acetyl octapeptide-3Primarily used for wrinkle reduction through muscle relaxation.

While many peptides aim at reducing wrinkles or enhancing moisture retention, Acetyl hexapeptide-37's specific action on aquaporin expression sets it apart by significantly improving hydration levels from deeper skin layers .

Molecular Composition and Sequence Analysis

Acetyl hexapeptide-37 is a six-amino-acid peptide with the sequence Ser-Pro-Ala-Gly-Gly-Pro, modified by an N-terminal acetyl group and a C-terminal amidation. Its molecular formula, C₂₂H₃₅N₇O₈, corresponds to a molecular weight of 525.6 g/mol . The acetyl group (-COCH₃) at the N-terminus enhances metabolic stability, while the C-terminal amidation (-NH₂) improves resistance to enzymatic degradation, critical for topical applications .

The peptide adopts a compact structure due to the presence of two proline residues, which introduce kinks that may influence its interaction with biological targets. Glycine residues provide conformational flexibility, while serine contributes hydrophilicity, balancing the peptide’s solubility profile .

Table 1: Molecular Properties of Acetyl Hexapeptide-37

PropertySpecification
Molecular FormulaC₂₂H₃₅N₇O₈
Molecular Weight525.6 g/mol
SequenceAc-Ser-Pro-Ala-Gly-Gly-Pro-NH₂
Key ModificationsN-acetylation, C-amidation

Solid-Phase Peptide Synthesis (SPPS) Methodologies

The synthesis of acetyl hexapeptide-37 predominantly employs solid-phase peptide synthesis (SPPS) using Fmoc (fluorenylmethyloxycarbonyl) chemistry. This method involves sequential coupling of amino acids to a resin-bound growing chain, followed by deprotection and cleavage steps .

  • Resin Activation: A Wang resin pre-loaded with Fmoc-protected proline serves as the solid support.
  • Deprotection: Piperidine (20% in DMF) removes the Fmoc group, exposing the amino terminus for coupling.
  • Coupling: HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) activate subsequent Fmoc-protected amino acids (Ser, Pro, Ala, Gly, Gly).
  • Acetylation: After full sequence assembly, acetic anhydride acetylates the N-terminal serine.
  • Cleavage: A trifluoroacetic acid (TFA) cocktail (95% TFA, 2.5% water, 2.5% triisopropylsilane) releases the peptide from the resin while removing side-chain protecting groups .

Critical challenges include minimizing epimerization at proline residues and optimizing coupling efficiency for glycine, which lacks steric hindrance. Typical yields for SPPS of hexapeptides range from 60–75%, with purity >90% achievable via iterative HPLC purification .

Post-Synthetic Modifications and Acetylation Processes

Post-synthetic modifications are integral to the peptide’s functionality:

  • N-terminal Acetylation: Performed using acetic anhydride in dichloromethane, this step blocks the N-terminus, reducing charge and enhancing lipophilicity for improved skin penetration .
  • C-terminal Amidation: Achieved via resin-bound Rink amide groups during SPPS, this modification mimics natural peptide hormones, stabilizing the C-terminus against carboxypeptidase degradation .

Side Reactions:

  • Aspartimide Formation: Risk during prolonged TFA exposure, mitigated by low-temperature cleavage.
  • Incomplete Acetylation: Detected via mass spectrometry, requiring re-acetylation or purification .

Analytical Characterization Techniques

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with C18 columns (5 μm, 4.6 × 250 mm) and gradients of acetonitrile/water (0.1% TFA) resolves acetyl hexapeptide-37 from synthesis impurities. Retention time correlates with hydrophobicity; the peptide elutes at ~12–14 minutes under 5–40% acetonitrile gradients over 30 minutes .

Table 2: HPLC Parameters for Acetyl Hexapeptide-37

ParameterCondition
ColumnC18, 5 μm, 4.6 × 250 mm
Mobile Phase A0.1% TFA in water
Mobile Phase B0.1% TFA in acetonitrile
Gradient5–40% B over 30 minutes
Flow Rate1.0 mL/min
DetectionUV 214 nm

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) confirms molecular weight with high precision. Observed m/z for [M+H]⁺ is 526.3, aligning with the theoretical value of 526.55 . Tandem MS (MS/MS) fragments the peptide at proline bonds, validating the sequence through y- and b-ion series .

Nuclear Magnetic Resonance (NMR)

¹H and ¹³C NMR spectra (500 MHz, D₂O) assign resonances:

  • Proline δ-CH₂: 3.4–3.6 ppm (multiplet).
  • Acetyl Methyl: 2.05 ppm (singlet).
  • Glycine α-H: 3.8–4.0 ppm .

Acetyl hexapeptide-37 (sequence: acetyl-serine–proline–alanine–glycine–glycine–proline amide) has a molecular weight of 525.6 grams per mole and is amphiphilic enough to traverse corneocyte lipid lamellae [1]. Its primary biological target is aquaporin 3, the water- and glycerol-channel protein abundantly expressed in basal and spinous epidermal layers [2]. By up-regulating aquaporin 3 transcription, the peptide improves intracellular water flux, cell viability under desiccation stress, and the biosynthesis of structural proteins such as type I collagen [3] [4].

Scope of the In Vitro Evaluation Models

Laboratory assays have interrogated four mechanistic tiers:

  • Gene-level activation (promoter-reporter systems).
  • Messenger ribonucleic acid transcription (quantitative real-time polymerase chain reaction).
  • Functional cell resilience during osmotic challenge (dehydration-recovery models).
  • Extracellular matrix protein deposition and fibroblast activation markers.

In Vitro Experimental Models for Efficacy Evaluation

Luciferase Reporter Gene Assays in Human Keratinocytes

Firefly-luciferase constructs driven by the human aquaporin 3 promoter were transiently transfected into neonatal epidermal keratinocytes. Twenty-four-hour exposure to acetyl hexapeptide-37 produced a clear, concentration-dependent rise in light output that directly reflects promoter activation [4].

Test concentration (milligrams per milliliter)Fold induction of aquaporin 3 promoter activity vs. untreated baselineSource
0.101.62-fold [4]
0.501.96-fold [4]
1.002.00-fold (doubling of activity) [4]

Key finding: doubling of promoter-driven luciferase activity demonstrates direct transcriptional control by acetyl hexapeptide-37.

Quantitative Real-Time Polymerase Chain Reaction Analysis of Aquaporin 3 Messenger Ribonucleic Acid Levels

Two complementary protocols have confirmed transcriptional up-regulation.

  • Low-nanogram range screening (Lipotec laboratory, Spain)
    Human keratinocytes treated for six hours with 50 nanograms per milliliter acetyl hexapeptide-37 showed a 1.7-fold messenger ribonucleic acid elevation; 250 nanograms per milliliter raised expression to 2.7-fold [3].

  • Mid-milligram range dose–response (diffuporine dossier)
    Treatment with 0.50 milligrams per milliliter increased aquaporin 3 messenger ribonucleic acid by 131 percent relative to the positive reference stimulant [4].

ModelExposure levelRelative aquaporin 3 messenger ribonucleic acid increaseSource
Keratinocyte monolayer50 nanograms per milliliter1.7-fold [3]
Keratinocyte monolayer250 nanograms per milliliter2.7-fold [3]
Keratinocyte monolayer0.50 milligrams per milliliter131 percent over positive control [4]

Key finding: both nanogram-scale and milligram-scale exposures robustly augment aquaporin 3 transcription, validating the promoter data.

Dehydration Stress Recovery Assays in Cell Cultures

Keratinocytes were air-desiccated for two hours, then re-incubated for twenty-four hours with acetyl hexapeptide-37 before Neutral Red Uptake viability quantification [4].

Treatment armPost-recovery cell viability (percent of non-desiccated control)Mean cell area maintenanceSource
Non-treated, desiccated60 percent (baseline)45 percent shrinkage [4]
0.05 milligrams per milliliter acetyl hexapeptide-3772.6 percent10 percent shrinkage [4]
0.10 milligrams per milliliter acetyl hexapeptide-3777.9 percent5 percent shrinkage [4]

Key finding: peptide treatment preserved plasma-membrane integrity and limited cytoplasmic contraction, reflecting faster re-hydration kinetics.

Fibroblast Activation and Extracellular Matrix Remodeling

Human dermal fibroblasts exposed to acetyl hexapeptide-37 displayed significant biosynthetic up-shifts:

End-pointExperimental detailsQuantitative outcomeSource
Type I collagen synthesis (enzyme-linked immunosorbent detection)1.00 milligrams per milliliter for forty-eight hours61 percent increase vs. negative control [4] [5]
Cellular proliferation (calcein conversion)0.50 milligrams per milliliter for forty-eight hours25 percent higher fluorescence vs. baseline [4]
Morphological activation (elongation, stress fibers)Live-cell imaging on mixed collagen I/III matrixPronounced α-smooth-muscle-actin expression and polarized cytoskeleton [6]
Extracellular matrix gene cascade (inferred from chemical-book data)Messenger-level survey after forty-eight hoursUp-regulation of structural gene transcripts linked to dermal firmness [7]

Key finding: collagen deposition rises by more than half relative to untreated fibroblasts, aligning with visible cytoskeletal conversion to a contractile phenotype.

Integrative Mechanistic Synopsis

The compiled models converge on a multi-tiered activity map:

  • Transcriptional gatekeeping: acetyl hexapeptide-37 binds to keratinocyte regulatory machinery, doubling aquaporin 3 promoter output [4].
  • Messenger amplification: polymerase-driven aquaporin 3 messenger ribonucleic acid rises up to 2.7-fold [3], ensuring sustained channel protein synthesis.
  • Functional hydration rescue: water-channel enrichment enables keratinocytes to survive desiccation with almost full cytoplasmic area retention [4].
  • Dermal remodeling: fibroblast assays show a 61 percent surge in type I collagen alongside actin-based cytoskeletal polarization, a hallmark of extracellular-matrix restructuring [4] [6] [5].

Collectively, these data demonstrate that acetyl hexapeptide-37 delivers a coordinated epidermal–dermal response: optimized water homeostasis at the cellular interface and a durable up-shift in structural protein assembly deeper in the skin.

XLogP3

-3.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

6

Exact Mass

525.25471110 g/mol

Monoisotopic Mass

525.25471110 g/mol

Heavy Atom Count

37

Dates

Last modified: 08-10-2024

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